molecular formula C8H8BNS B568114 CID 45116804 CAS No. 112565-82-9

CID 45116804

Cat. No.: B568114
CAS No.: 112565-82-9
M. Wt: 161.029
InChI Key: UTDRBWJYJSMOST-UHFFFAOYSA-N
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Description

CID 45116804 is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 45116804 can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

CID 45116804 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the boron atom, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazoles.

Scientific Research Applications

CID 45116804 has several scientific research applications:

Mechanism of Action

The mechanism of action of CID 45116804 involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in electron transfer reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2,3-dihydro-1,3-benzothiazole: Similar in structure but lacks the boron atom.

    3-Methyl-2-methylene-2,3-dihydro-1,3-benzothiazole: Contains a methylene group instead of the boron atom.

Uniqueness

The presence of the boron atom in CID 45116804 imparts unique reactivity and properties, making it distinct from its analogs. This uniqueness is particularly valuable in catalytic and synthetic applications .

Properties

CAS No.

112565-82-9

Molecular Formula

C8H8BNS

Molecular Weight

161.029

IUPAC Name

(2-methyl-2H-1,3-benzothiazol-3-yl)boron

InChI

InChI=1S/C8H8BNS/c1-6-10(9)7-4-2-3-5-8(7)11-6/h2-6H,1H3

InChI Key

UTDRBWJYJSMOST-UHFFFAOYSA-N

SMILES

[B]N1C(SC2=CC=CC=C21)C

Synonyms

Benzothiazole, 3-boryl-2,3-dihydro-2-methyl- (9CI)

Origin of Product

United States

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